Ethicon chc

Description

Historical Context of Cyanoacrylate Discovery and Development (Non-Clinical Focus)

Evolution of Cyanoacrylate Monomers for Diverse Applications (Excluding Medical/Clinical Product History)

The development of cyanoacrylate monomers has evolved significantly since their accidental discovery during World War II while searching for clear plastic gun sights wikipedia.orgaronalpha.netmit.edu. Initially deemed too sticky for their intended purpose, their adhesive potential was later recognized wikipedia.orgmit.edu. Early industrial applications focused on simple alkyl cyanoacrylates, such as methyl and ethyl cyanoacrylate, which provided fast-setting, high-strength bonds for manufacturing processes pcbiochemres.comraajournal.comwikipedia.org. Over time, research has led to the synthesis of various cyanoacrylate esters with tailored properties for specific industrial needs. Modifications to the ester group (the 'R' in CO₂R) have been explored to alter characteristics like viscosity, thermal stability, flexibility, and adhesion to challenging substrates nih.govthreebond.co.jp. For instance, longer alkyl chains or ether linkages in the ester group can influence the polymer's flexibility and degradation rate, offering advantages in material science applications where specific mechanical or environmental performance is required nih.gov. Carbohexoxymethyl 2-Cyanoacrylate represents one such modification, potentially designed to optimize performance in non-medical industrial bonding applications.

Significance of Cyanoacrylate Monomers in Material Science and Polymer Chemistry

The unique chemical nature of cyanoacrylate monomers makes them highly valuable in material science and polymer chemistry, primarily for their role as high-performance adhesives. Their rapid polymerization, broad substrate adhesion, and the formation of strong polymeric materials are key attributes.

Cyanoacrylates are characterized by their exceptionally high reactivity, primarily due to the electron-withdrawing nitrile and ester groups attached to the vinyl double bond nih.govthreebond.co.jpraajournal.com. This electronic configuration activates the beta-carbon towards nucleophilic attack, making the monomers susceptible to anionic polymerization nih.govgoogle.comresearchgate.net. The polymerization is typically initiated by weak bases, most commonly moisture (hydroxide ions) present on the surface of most materials or in the ambient atmosphere pcbiochemres.compcbiochemres.comnih.govwikipedia.orggoogle.comresearchgate.netresearchgate.netderpharmachemica.com. This initiation leads to a rapid chain-growth polymerization, forming long polymer chains with high molecular weights, often in the range of 10⁵–10⁷ g·mol⁻¹ nih.govpslc.ws.

The speed of this polymerization is influenced by several factors:

Temperature: Higher temperatures accelerate the polymerization rate, with the reaction rate roughly doubling for every 10°C increase aronalpha.netadhesiveguru.com.

Humidity: Increased humidity levels generally speed up the curing process, while very low humidity can slow it down pcbiochemres.comaronalpha.netadhesiveguru.com.

Surface Properties: The nature of the substrate, including its pH and moisture content, significantly impacts cure speed pcbiochemres.comadhesiveguru.com. Acidic surfaces can slow down curing, while basic surfaces can accelerate it aronalpha.net.

Gap Size: Cyanoacrylates perform best in thin bond lines; larger gaps tend to slow down the curing process nih.govpermabond.com.

This rapid, anionic polymerization mechanism is responsible for the "instant" bonding characteristic of these adhesives pcbiochemres.comresearchgate.netgoogle.com.

Cyanoacrylate monomers exhibit remarkable adhesion to a wide array of substrates, including metals, plastics, rubber, ceramics, wood, glass, and even some porous materials like textiles pcbiochemres.comraajournal.comresearchgate.netemergenresearch.com. The primary mechanism of adhesion is explained by the adsorption theory, involving intimate intermolecular contact and forces between the adhesive and the substrate surface britannica.com. The polar nature of the cyanoacrylate molecule facilitates wetting and spreading on many surfaces, which is a prerequisite for strong adhesion britannica.com.

Specific interactions can occur at the interface:

Intermolecular Forces: Van der Waals forces and dipole-dipole interactions contribute to adhesion britannica.com.

Chemical Interactions: In some cases, chemical reactions can occur between the adhesive and the substrate surface, forming covalent bonds or ionic interactions, particularly with oxidized surfaces acs.orgmdpi.comderpharmachemica.comderpharmachemica.com. For instance, studies have shown ionic interactions between carboxylate ions of the polymer and positively charged ions on metal surfaces, as well as hydrogen bonds with surface hydroxyl groups mdpi.com.

Adhesion to low-energy surfaces, such as polyethylene (B3416737) and polypropylene, can be more challenging and may require surface preparation or specialized primers to achieve optimal bond strength aronalpha.net. Surface roughness can also influence adhesion, as finer surface textures can allow for better penetration and mechanical interlocking of the adhesive researchgate.net.

The rapid anionic polymerization of cyanoacrylate monomers results in the formation of poly(cyanoacrylates) (PCAs). These polymers are typically amorphous, glassy thermoplastics afinitica.comontosight.aimdpi.com. The structure of the polymer is a long chain of repeating monomer units, where the nitrile and ester groups are pendant to the polymer backbone pcbiochemres.comnih.govpslc.ws.

The properties of these thermoplastic polymers are significantly influenced by the ester side chain (R group) of the original monomer nih.gov. For example:

Glass Transition Temperature (Tg): Generally, the Tg decreases with increasing length and steric bulk of the ester chain nih.govnih.gov.

Flexibility and Brittleness: Shorter alkyl esters tend to form more rigid and brittle polymers, while longer or ether-containing side chains can impart greater flexibility and plasticity raajournal.comnih.gov.

Thermal Stability: Most poly(cyanoacrylates) exhibit poor resistance to elevated temperatures, with strength loss occurring at temperatures above 100°C raajournal.com. Some modifications, such as incorporating unsaturated groups in the monomer, have been explored to improve thermal resistance threebond.co.jp.

Degradation: Poly(cyanoacrylates) are generally considered biodegradable, with degradation rates influenced by the ester side chain. Alkoxy-substituted cyanoacrylates tend to degrade faster than alkyl cyanoacrylates nih.gov. The degradation products can include formaldehyde (B43269) and cyanoacetate (B8463686) dentasys.it.

The resulting polymers are often colorless and transparent, and their mechanical properties, such as tensile strength and modulus, are well-suited for a variety of adhesive applications nih.govontosight.aimatweb.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61434-04-6 |

|---|---|

Molecular Formula |

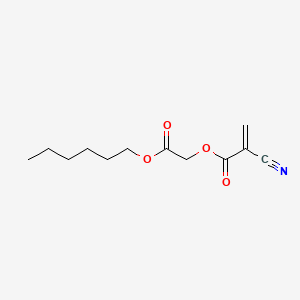

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(2-hexoxy-2-oxoethyl) 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H17NO4/c1-3-4-5-6-7-16-11(14)9-17-12(15)10(2)8-13/h2-7,9H2,1H3 |

InChI Key |

XLQWQEUVXGFNCQ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)COC(=O)C(=C)C#N |

Canonical SMILES |

CCCCCCOC(=O)COC(=O)C(=C)C#N |

Other CAS No. |

61434-04-6 |

Synonyms |

carbohexoxymethyl 2-cyanoacrylate monomer Ethicon CHC |

Origin of Product |

United States |

Synthesis and Precursor Chemistry of Carbohexoxymethyl 2 Cyanoacrylate Monomer

Specific Synthesis Pathway for Carbohexoxymethyl 2-Cyanoacrylate Monomer

The production of Carbohexoxymethyl 2-Cyanoacrylate monomer follows a general pathway common to many cyanoacrylate esters, involving the formation of a cyanoacetate (B8463686) ester intermediate, its subsequent reaction with formaldehyde (B43269) to form a prepolymer or oligomer, and finally, the thermal depolymerization of this intermediate to yield the desired monomer.

Role of Ethylene Glycol Hexyl Ether in Esterification

Ethylene Glycol Hexyl Ether (EGH), also known as 2-hexoxyethanol, serves as the alcohol component in the esterification step, which is foundational for synthesizing Carbohexoxymethyl 2-Cyanoacrylate. This ether-alcohol is characterized by its chemical formula C8H18O2 and possesses both ether and alcohol functional groups atamankimya.comatamanchemicals.comatamanchemicals.comnist.gov. The alcohol moiety of EGH readily participates in esterification reactions.

A typical synthetic route involves the condensation of cyanoacetic acid with Ethylene Glycol Hexyl Ether. This esterification is often facilitated by a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is typically conducted at controlled low temperatures, for instance, between 5–10 °C, to manage reactivity and by-product formation. This process yields the corresponding cyanoacetate ester of Ethylene Glycol Hexyl Ether, with high yields often exceeding 90% nih.gov.

The general reaction for this esterification step can be represented as:

Cyanoacetic Acid + Ethylene Glycol Hexyl Ether Cyanoacetate Ester of Ethylene Glycol Hexyl Ether + Dicyclohexylurea

The resulting ester then serves as the precursor for the subsequent condensation with formaldehyde.

Influence of Reaction Conditions on Monomer Yield and Purity

Following esterification, the cyanoacetate ester of Ethylene Glycol Hexyl Ether undergoes a Knoevenagel condensation with formaldehyde (or paraformaldehyde) in the presence of a base catalyst, such as piperidine. This reaction forms a prepolymer or oligomeric mixture. Conditions for this step, such as maintaining a temperature around 70 °C in solvents like methanol, are critical for driving the condensation and forming the desired intermediate nih.gov.

The prepolymer/oligomer mixture is then subjected to thermal depolymerization, often referred to as "cracking," typically carried out under vacuum at elevated temperatures (e.g., 150–230 °C) nih.govcore.ac.ukraajournal.compcbiochemres.com. This process breaks down the polymer chains to yield the monomer. The yield and purity of the final monomer are highly dependent on the efficiency of this depolymerization and the subsequent purification steps.

Table 1: Key Synthesis Stages and Influencing Conditions

| Stage | Primary Reaction | Key Reagents/Catalysts | Typical Solvents | Temperature Range (°C) | Expected Outcome |

| Esterification | Condensation of acid and alcohol | Cyanoacetic Acid, Ethylene Glycol Hexyl Ether, DCC | Tetrahydrofuran (THF) | 5–10 | Cyanoacetate Ester of EGH (Yield >90%) |

| Condensation | Knoevenagel reaction with formaldehyde | Cyanoacetate Ester of EGH, Paraformaldehyde, Piperidine | Methanol | ~70 | Prepolymer/Oligomer formation |

| Depolymerization | Thermal cracking of prepolymer | Prepolymer/Oligomer | N/A (Vacuum) | 150–230 | Crude Carbohexoxymethyl 2-Cyanoacrylate Monomer |

| Purification | Distillation, catalyst removal | Crude Monomer, Acidic resins/acids, Inhibitors | Various (for processing) | Variable | Purified Carbohexoxymethyl 2-Cyanoacrylate Monomer |

Note: Specific conditions for Carbohexoxymethyl 2-Cyanoacrylate may vary; data from related cyanoacrylates are illustrative.

Optimization of Purification Processes to Minimize Impurities

Achieving high purity in Carbohexoxymethyl 2-Cyanoacrylate monomer is paramount, as impurities can significantly affect its polymerization characteristics, shelf-life, and performance. The primary purification technique employed is vacuum distillation, often utilizing short-path distillation apparatus to minimize thermal stress and prevent polymerization nih.govcore.ac.ukraajournal.compcbiochemres.comgoogle.combris.ac.ukgoogle.com.

Table 2: Common Impurities and Purification Strategies

| Impurity Type | Potential Source | Purification Method(s) |

| Unreacted Reagents | Incomplete esterification or condensation | Vacuum distillation (separation based on boiling point differences) |

| Oligomers/Polymers | Premature polymerization during synthesis or depolymerization | Vacuum distillation; careful control of temperature and residence time during depolymerization; addition of inhibitors |

| Catalyst Residues | Incomplete removal of base catalysts (e.g., piperidine) | Treatment with acidic resins (e.g., MP-SO3H) or acids (e.g., phosphoric acid, sulfuric acid) before depolymerization |

| By-products | Side reactions (e.g., dicyclohexylurea from DCC) | Filtration (for solid by-products); Vacuum distillation |

| Anionic Impurities | Residual acids or salts from catalyst neutralization | Vacuum distillation; washing steps |

Before the thermal depolymerization step, it is critical to remove residual base catalysts used in the condensation reaction. This is commonly achieved by treating the prepolymer mixture with acidic resins or by adding acids, such as phosphoric acid or sulfuric acid, to neutralize the base core.ac.ukgoogle.com. The subsequent distillation process is designed to separate the volatile monomer from higher-boiling oligomers, polymers, and non-volatile impurities. Multiple distillation passes may be necessary to achieve the desired purity levels, with yields potentially decreasing with each subsequent purification step google.com.

To prevent spontaneous polymerization during storage, stabilizers or inhibitors, such as hydroquinone, are typically added to the purified monomer core.ac.uk. The optimization of purification involves balancing the removal of impurities with minimizing product loss and preventing degradation or premature polymerization of the highly reactive monomer.

Compound List:

Carbohexoxymethyl 2-Cyanoacrylate

Ethylene Glycol Hexyl Ether (2-hexoxyethanol)

Cyanoacetic acid

Dicyclohexylcarbodiimide (DCC)

Formaldehyde

Paraformaldehyde

Piperidine

Tetrahydrofuran (THF)

Methanol

Benzene

Hydroquinone

Phosphoric acid

Sulfuric acid

MP-SO3H resin

Polymerization Mechanisms and Kinetics

Anionic Polymerization of Carbohexoxymethyl 2-Cyanoacrylate Monomer

Anionic polymerization is the dominant mechanism for cyanoacrylate adhesives, driven by the monomer's inherent reactivity. This process is characterized by rapid initiation, propagation, and often, a lack of inherent termination steps in the absence of specific terminating agents.

Initiation by Weak Bases and Nucleophiles (e.g., Hydroxyl Ions, Moisture, Amines)

The polymerization of Carbohexoxymethyl 2-Cyanoacrylate, like other cyanoacrylates, is readily initiated by a wide range of nucleophilic species nih.govpcbiochemres.comraajournal.comwikipedia.orgresearchgate.net. These initiators include weak bases such as hydroxyl ions (OH⁻), water (H₂O), alcohols, amines, and phosphines nih.govpcbiochemres.comraajournal.comwikipedia.orgresearchgate.netmdpi.comresearchgate.netbris.ac.ukraajournal.commdpi.comgoogle.com. Even trace amounts of these substances, commonly found as surface moisture or atmospheric humidity, are sufficient to trigger the polymerization process pcbiochemres.comresearchgate.net. The initiation can also proceed via zwitterionic mechanisms when initiated by neutral nucleophiles like tertiary amines or phosphines, leading to the formation of a zwitterionic species that propagates the chain nih.govpcbiochemres.comafinitica.com. Strong acids, conversely, act as inhibitors, protonating the initiating species or the propagating anion, thereby halting the polymerization mdpi.combris.ac.ukraajournal.comgoogle.com.

Nucleophilic Attack on the Electrophilic Carbon-Carbon Double Bond

The electron-withdrawing nature of the nitrile (CN) and ester (CO₂R) groups attached to the α-carbon of the cyanoacrylate monomer significantly polarizes the carbon-carbon double bond nih.govraajournal.comresearchgate.netraajournal.com. This polarization results in a partial positive charge on the β-carbon, rendering it highly electrophilic and susceptible to nucleophilic attack pcbiochemres.comraajournal.com. The initiation step involves the nucleophile attacking this electrophilic β-carbon, leading to the cleavage of the π-bond and the formation of a new covalent bond between the initiator and the monomer pcbiochemres.comresearchgate.netresearchgate.netbris.ac.ukraajournal.com.

Propagating Carbanion Formation and Resonance Stabilization

Following the initial nucleophilic attack, an anionic charge is generated on the α-carbon of the attacked monomer unit nih.govpcbiochemres.comraajournal.commdpi.comresearchgate.netbris.ac.ukraajournal.com. This carbanion is highly stabilized through resonance delocalization across the electron-withdrawing nitrile and ester functionalities nih.govpcbiochemres.comraajournal.commdpi.comraajournal.com. This resonance stabilization is crucial, as it significantly increases the stability of the carbanion, making it an effective propagating species capable of attacking subsequent monomer molecules nih.govpcbiochemres.comraajournal.comraajournal.com.

Chain Growth and Formation of High Molecular Weight Polymers

The stabilized carbanion acts as a nucleophile in the propagation step, attacking the electrophilic β-carbon of another monomer molecule nih.govpcbiochemres.comresearchgate.netbris.ac.uk. This process repeats, adding monomer units sequentially and extending the polymer chain. Anionic polymerization of cyanoacrylates can lead to the formation of high molecular weight polymers, often in the range of 10⁵–10⁷ g/mol nih.gov. However, in aqueous environments, the polymerization can favor the formation of lower molecular weight oligomers (1000–3000 g/mol ) due to factors like high reactivity and insufficient control over chain length mdpi.com. In the absence of terminating agents, anionic polymerization can exhibit "living" characteristics, where polymer chains remain active and capable of further propagation, allowing for potential control over molecular weight and distribution wikipedia.orgafinitica.com.

Termination Mechanisms (e.g., reaction with acidic protons, water, oxygen)

Termination of anionic polymerization in cyanoacrylates occurs through reactions that neutralize the propagating carbanion nih.govpcbiochemres.comresearchgate.netbris.ac.uk. Acidic protons, whether from added weak acids or hydrolysis products of the monomer, can transfer to the carbanion, terminating chain growth nih.govmdpi.comraajournal.com. Strong acids completely inhibit polymerization by protonating the anion mdpi.comraajournal.comgoogle.com. Water and oxygen can also react with the carbanion, effectively quenching the active chain end pcbiochemres.comresearchgate.netbris.ac.uk. Disproportionation is also considered a plausible termination pathway nih.gov. Polymers formed via anionic polymerization can be susceptible to degradation via a "unzipping" mechanism, particularly if terminated with unsaturated end groups nih.gov.

Radical Polymerization Considerations

While anionic polymerization is the predominant and most rapid route for cyanoacrylates, radical polymerization is also feasible, albeit requiring specific conditions and offering different polymer properties.

Radical polymerization of cyanoacrylates necessitates the exclusion of moisture and other weak bases that would otherwise initiate anionic polymerization nih.govraajournal.comresearchgate.net. The presence of acidic conditions can facilitate radical polymerization researchgate.net. Conventional radical initiators, such as AIBN, can be employed. The propagation rate coefficients (kₚ) for cyanoacrylates in radical polymerization are notably high, often exceeding those of common vinyl monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) nih.govresearchgate.net. For instance, the kₚ for ethyl 2-cyanoacrylate has been reported to be in the range of 1610–1622 L·mol⁻¹·s⁻¹ at 30°C nih.gov, which is substantially higher than that for MMA nih.gov.

Radical polymerization can lead to polymers with improved stability compared to those produced anionically, potentially due to a higher proportion of unsaturated end groups nih.gov. Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be utilized for controlled radical copolymerization of cyanoacrylates researchgate.net. Copolymerization via radical mechanisms is generally more facile and yields more stable copolymers than anionic copolymerization nih.gov.

Data Tables

The kinetics and properties of cyanoacrylate polymerization can be quantified through various parameters. The following tables present representative data for common cyanoacrylate monomers, illustrating their polymerization behavior.

Table 1: Propagation Rate Coefficients (kₚ) for Cyanoacrylate Monomers and Related Vinyl Monomers

| Monomer | kₚ (L·mol⁻¹·s⁻¹) at 30°C | kₚ (L·mol⁻¹·s⁻¹) at 20°C | Reference |

| Ethyl 2-cyanoacrylate | 1610–1622 | - | nih.gov |

| n-Butyl 2-cyanoacrylate | - | 226 ± 32 | nih.govresearchgate.net |

| Methyl Methacrylate (MMA) | - | 270 | nih.gov |

| Methyl Methacrylate (MMA) | - | 775 (in THF) | nih.gov |

| Styrene | - | 107 | nih.gov |

Table 2: Glass Transition Temperatures (T<0xE1><0xB5><0x8D>) of Poly(cyanoacrylates)

| Polymer | T<0xE1><0xB5><0x8D> (°C) | Reference |

| Poly(methyl 2-cyanoacrylate) | 149 | afinitica.com |

| Poly(ethyl 2-cyanoacrylate) | 140–150 | raajournal.com |

| Poly(n-butyl 2-cyanoacrylate) | 122 | afinitica.com |

Table 3: Kinetic Parameters for Ethyl 2-Cyanoacrylate Polymerization (Anionic Mechanism)

| Monomer | Initiator/Conditions | kₚ (L·mol⁻¹·s⁻¹) | kₜ (L·mol⁻¹·s⁻¹) | Reference |

| Ethyl 2-cyanoacrylate | Acetic acid (30°C) | 1622 | 4.11 × 10⁸ | nih.gov |

| Ethyl 2-cyanoacrylate | 1,3-propanesultone (30°C) | 1610 | 4.04 × 10⁸ | nih.gov |

Compound List

Carbohexoxymethyl 2-Cyanoacrylate

Ethyl 2-cyanoacrylate

n-Butyl 2-cyanoacrylate

Methyl 2-cyanoacrylate

2-Methoxyethyl 2-cyanoacrylate

Phenylethyl 2-cyanoacrylate

Hydroxyl ions (OH⁻)

Water (H₂O)

Amines

Phosphines

Alkyl cyanoacetate (B8463686)

AIBN (Azobisisobutyronitrile)

Tetrabutylammonium salts

Acetic acid

1,3-propanesultone

Styrene

Methyl Methacrylate (MMA)

n-Butyl Methacrylate (n-BuMA)

Conditions for Radical Polymerization

The radical polymerization of cyanoacrylates, including CHC, is typically facilitated under conditions that suppress their inherent anionic polymerization tendency. This often involves the rigorous exclusion of weak bases, such as moisture, alcohols, or amines, which are strong initiators for the anionic mechanism nih.govgoogle.com. Acidic environments can serve to inhibit anionic polymerization by neutralizing initiating species or protonating the monomer, thereby potentially allowing radical polymerization to proceed if a suitable radical initiator is present nih.govmdpi.com. Historically, radical polymerization of cyanoacrylates has been achieved using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in the absence of anionic contaminants nih.gov. Research has explored various approaches, including reversible addition-fragmentation chain transfer (RAFT) polymerization, to achieve better control over the radical polymerization of alkyl 2-cyanoacrylates nih.gov. However, specific conditions for the radical polymerization of carbohexoxymethyl 2-cyanoacrylate are not extensively detailed in the provided literature, with the compound's primary reactivity profile leaning towards anionic polymerization.

Comparative Kinetics and Polymer Properties vs. Anionic Polymerization

Carbohexoxymethyl 2-cyanoacrylate undergoes rapid anionic polymerization. This process is characterized by a swift initiation step, often triggered by trace amounts of moisture or other weak bases, leading to the formation of a carbanion that propagates the polymer chain pcbiochemres.comnih.govindexcopernicus.com. The polymerization is highly exothermic, releasing a significant amount of heat, which contributes to its rapid curing time pcbiochemres.comindexcopernicus.com.

Data from patent literature indicates that carbohexoxymethyl 2-cyanoacrylate exhibits a polymerization exotherm of 1.5°C with a polymerization time of 22 seconds under specific test conditions researchgate.net. This rapid polymerization results in the formation of a strong, glassy polymer. Compared to other cyanoacrylates, CHC has been noted for demonstrating "exceptionally high bond strength" researchgate.net. The resulting poly(carbohexoxymethyl 2-cyanoacrylate) is a thermoplastic polymer. While specific comparative kinetic data against other polymerization mechanisms for CHC are not detailed, the inherent reactivity of cyanoacrylates means anionic polymerization is orders of magnitude faster than typical radical polymerization for these monomers, leading to significantly shorter curing times and different polymer microstructures if both pathways were viable under specific conditions.

Factors Influencing Polymerization Kinetics and Outcome

Effect of Ambient Moisture and Humidity

Ambient moisture is a critical factor in initiating the polymerization of carbohexoxymethyl 2-cyanoacrylate. The presence of water molecules, even in trace amounts from atmospheric humidity or on substrate surfaces, acts as a weak nucleophile that triggers the anionic polymerization mechanism pcbiochemres.comnih.govindexcopernicus.com. In low-humidity environments, polymerization may be slower or less complete, while high humidity can lead to a more rapid and exothermic curing process indexcopernicus.com. Therefore, controlled moisture levels are essential for predictable polymerization.

Substrate Surface Chemistry and Its Role in Initiation

The chemical nature of the substrate surface plays a significant role in the initiation of CHC polymerization. Basic surfaces, or those with hydroxyl or amine groups, can readily initiate the anionic polymerization by providing the necessary nucleophilic species pcbiochemres.comindexcopernicus.com. Conversely, acidic surfaces can inhibit or significantly slow down the anionic polymerization, potentially creating a more stable environment for the monomer or allowing other, less dominant polymerization pathways to occur if initiated. The interaction between the monomer and the substrate surface is crucial for achieving optimal adhesion and controlling the initial polymerization rate.

Temperature Dependence of Polymerization Rate and Exothermicity

The polymerization of carbohexoxymethyl 2-cyanoacrylate is highly exothermic, releasing heat as the polymer chains form pcbiochemres.comindexcopernicus.com. This exothermicity can, in turn, accelerate the polymerization rate, creating a feedback loop. While specific temperature dependence data for CHC is not extensively detailed, general principles suggest that increasing temperature would typically increase the rate of polymerization. However, cyanoacrylate polymers also exhibit thermal degradation, with polycyanoacrylates generally having limited thermal stability and softening or depolymerizing at temperatures approaching their glass transition temperature (Tg) researchgate.net. For instance, poly(ethyl 2-cyanoacrylate) has a Tg around 140-150°C and begins to soften and degrade at these temperatures researchgate.netmdpi.com. The heat generated during polymerization needs to be managed, as excessive exothermicity can lead to undesirable side effects or reduced bond strength researchgate.net.

Role of Polymerization Inhibitors and Accelerators

To ensure shelf stability and controlled curing, carbohexoxymethyl 2-cyanoacrylate formulations typically incorporate polymerization inhibitors. These are usually acidic compounds, such as sulfur dioxide (SO2), organic acids (e.g., acetic acid), or Lewis acids, which neutralize initiating anionic species or protonate the monomer, thereby preventing premature polymerization nih.govgoogle.com. These inhibitors are critical for maintaining the liquid state of the monomer until it is intentionally applied. Accelerators, conversely, are substances that can initiate or speed up polymerization. While not typically added to the monomer itself for stability, they can be applied to surfaces to promote rapid curing when desired.

Compound Names Table

| Common Name/Synonym | Chemical Name | CAS Number |

| Ethicon CHC | Carbohexoxymethyl 2-cyanoacrylate monomer | 61434-04-6 |

| CHC | Carbohexoxymethyl 2-cyanoacrylate (abbreviation) | 61434-04-6 |

| Carbohexoxymethyl 2-cyanoacrylate | Carbohexoxymethyl 2-cyanoacrylate | 61434-04-6 |

| 2-cyanoacrylate (general class) | 2-cyanoacrylate | N/A |

| Cyanoacrylate (general class) | Cyanoacrylate | N/A |

| Poly(carbohexoxymethyl 2-cyanoacrylate) | Poly(carbohexoxymethyl 2-cyanoacrylate) | N/A |

Polymer Structure and Physical Properties Chemical Basis

Poly(Carbohexoxymethyl 2-Cyanoacrylate) Architecture

The fundamental structure of Poly(Carbohexoxymethyl 2-Cyanoacrylate) is a long-chain polymer formed from the linking of its constituent monomer units, Carbohexoxymethyl 2-Cyanoacrylate.

The formation of Poly(Carbohexoxymethyl 2-Cyanoacrylate) occurs through a process of anionic polymerization. pcbiochemres.com This type of polymerization is characteristic of cyanoacrylate monomers and is initiated by weak bases, such as trace amounts of moisture or amines present on a surface. pcbiochemres.com The process begins when an initiator adds to the carbon-carbon double bond of the Carbohexoxymethyl 2-Cyanoacrylate monomer, creating a carbanion. This carbanion then rapidly attacks the double bond of another monomer, propagating the chain. pcbiochemres.com This results in the formation of long, linear polymer chains, which constitute the backbone of the resulting polymeric material. The polymerization is typically very fast, a hallmark of cyanoacrylate-based adhesives. pcbiochemres.comnih.govresearchgate.net

The degree of polymerization (DP) refers to the number of monomeric units in a given polymer chain. The molecular weight of the polymer is directly proportional to its DP. For poly(alkyl 2-cyanoacrylates), the molecular weight can range from approximately 75,000 to 330,000 g/mol . afinitica.com The molecular weight and its distribution (the range of different chain lengths within the material) are critical factors that influence the final physical properties of the polymer.

A high degree of polymerization generally leads to a higher molecular weight, which can enhance the mechanical strength of the polymer. Conversely, a broader molecular weight distribution can affect properties such as viscosity and adhesion. The conditions of polymerization, including the type and concentration of the initiator, temperature, and the presence of any impurities, can significantly impact both the degree of polymerization and the molecular weight distribution of the final Poly(Carbohexoxymethyl 2-Cyanoacrylate) material.

Thermomechanical Characteristics

The thermomechanical properties of Poly(Carbohexoxymethyl 2-Cyanoacrylate) define its behavior under thermal and mechanical stresses and are crucial for its performance in various applications.

The glass transition temperature (Tg) is a critical property of amorphous polymers like Poly(Carbohexoxymethyl 2-Cyanoacrylate). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(alkyl 2-cyanoacrylates), the Tg is heavily influenced by the length of the alkyl ester side chain. Generally, as the length of the alkyl side chain increases, the glass transition temperature decreases. This is because longer, more flexible side chains increase the free volume between polymer backbones, allowing for greater segmental motion at lower temperatures. The glass transition temperatures for various poly(alkyl 2-cyanoacrylates) can range from -78°C to +165°C. afinitica.com

Table 1: Glass Transition Temperatures of Various Poly(alkyl 2-cyanoacrylates)

| Alkyl Group | Glass Transition Temperature (Tg) |

|---|---|

| Methyl | ~165°C |

| Ethyl | ~150°C |

| n-Butyl | ~65°C |

Note: These are approximate values and can vary based on measurement method and polymerization conditions.

A common characteristic of many poly(alkyl 2-cyanoacrylates) with shorter ester chains is their inherent brittleness. This arises from the rigid nature of the polymer backbone and strong intermolecular forces, which restrict chain movement and lead to fracture under stress rather than deformation. To counteract this and improve the flexibility and toughness of the material, several strategies can be employed:

Plasticizers: These are small molecules that are added to the polymer and position themselves between the polymer chains. This increases the intermolecular spacing, reduces intermolecular forces, and lowers the Tg, resulting in a more flexible material.

Rubber Additives: Incorporating rubbery polymers into the cyanoacrylate formulation can create a multiphase material. The dispersed rubber particles can absorb and dissipate energy from an impact, thereby increasing the toughness of the material.

The conditions under which polymerization occurs have a profound effect on the mechanical integrity of the resulting Poly(Carbohexoxymethyl 2-Cyanoacrylate). Factors such as temperature, the presence of initiators and inhibitors, and the curing environment can all influence the final properties of the polymer.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Poly(Carbohexoxymethyl 2-Cyanoacrylate) |

| Carbohexoxymethyl 2-Cyanoacrylate |

| Poly(methyl 2-cyanoacrylate) |

| Poly(ethyl 2-cyanoacrylate) |

| Poly(n-butyl 2-cyanoacrylate) |

| Poly(2-octyl 2-cyanoacrylate) |

Morphology of Polymerized Films and Bulk Materials

The morphology of polymerized Carbohexoxymethyl 2-cyanoacrylate films and bulk materials is crucial in determining their end-use performance, particularly in applications requiring specific surface interactions and mechanical integrity. The arrangement of polymer chains, the presence of voids, and the surface topography are all defining morphological features.

Amorphous vs. Crystalline Domains

Poly(alkyl cyanoacrylates) are generally characterized as amorphous, glassy solids. afinitica.com This amorphous nature is a result of the rapid, and often uncontrolled, anionic polymerization that these monomers undergo, which prevents the polymer chains from organizing into ordered crystalline structures. researchgate.net The resulting polymer matrix is a random entanglement of polymer chains, which has significant implications for the material's properties.

In contrast to crystalline polymers that exhibit a distinct melting point (Tm), amorphous polymers like poly(cyanoacrylates) are characterized by a glass transition temperature (Tg). afinitica.com Below the Tg, the polymer is in a rigid, glassy state, while above the Tg, it transitions to a more rubbery and flexible state. The lack of crystallinity generally results in transparency and a more brittle nature compared to semi-crystalline polymers. afinitica.com

Table 1: Comparison of Polymer Structures and Expected Properties

| Monomer Name | Chemical Structure | Expected Polymer Characteristics |

| Methyl 2-cyanoacrylate | C5H5NO2 | High rigidity, brittle, higher Tg |

| 2-Octyl cyanoacrylate | C12H19NO2 | Increased flexibility, lower Tg, biocompatible |

| Carbohexoxymethyl 2-cyanoacrylate | C12H17NO4 | Expected to have good flexibility due to the hexyl and ether groups, potentially lower Tg |

This table provides a comparative overview based on general principles of polymer chemistry, as specific experimental data for Carbohexoxymethyl 2-cyanoacrylate is limited.

Porosity and Surface Roughness

The porosity of cyanoacrylate-based materials is generally low, as the rapid polymerization process tends to form a continuous, non-porous film, especially when applied as a thin layer. gluespec.com This is a desirable characteristic for adhesive and barrier applications. However, under specific conditions, such as polymerization in the presence of a non-solvent, a porous morphology can be induced. For instance, the anionic polymerization of octyl cyanoacrylate in the presence of aqueous ethanol can result in a highly porous polymer film. rsc.org

Surface roughness is a critical parameter for applications such as biomedical adhesives, as it influences the interface with biological tissues. The surface of a polymerized cyanoacrylate film can be influenced by the substrate it is polymerized on and the conditions of polymerization. Generally, when applied to a smooth surface, the resulting polymer film will also be smooth. The surface roughness of prepolymerized CAD/CAM acrylic resins, for instance, has been reported to be as low as 0.03 µm. scispace.com However, factors such as the presence of fillers or the method of application can alter the surface topography.

Influence of Fillers on Morphology and Mechanical Behavior

The incorporation of fillers into a polymer matrix is a common strategy to enhance its mechanical properties and modify its morphology. For poly(cyanoacrylates), which can be brittle, the addition of fillers can improve toughness, tensile strength, and hardness. researchgate.netijiset.com

Common fillers for polymer composites include silica (B1680970) nanoparticles, carbon black, and other inorganic materials. manchester.ac.uknih.gov The effect of these fillers is dependent on several factors, including the filler type, size, shape, concentration, and the interfacial adhesion between the filler and the polymer matrix.

Morphology: The dispersion of fillers within the polymer matrix is critical. A uniform dispersion can lead to a homogeneous material with enhanced properties. Conversely, poor dispersion can result in agglomeration of filler particles, creating stress concentration points and potentially deteriorating the mechanical performance of the composite. manchester.ac.uk The addition of fillers can also influence the surface roughness of the resulting material. mdpi.com

Mechanical Behavior: Fillers generally increase the stiffness (modulus) and strength of the polymer. For example, the addition of silica nanoparticles to polyurethane adhesives has been shown to improve their mechanical properties. mdpi.com In elastomer-toughened ethyl cyanoacrylate adhesives, carbon black has been used to improve hardness, tensile strength, and resistance to fatigue. researchgate.net The mechanical properties of composites are directly related to their filler content, with higher filler volumes generally leading to higher flexural strength and modulus. nih.gov

Table 2: Illustrative Effect of Fillers on Polymer Mechanical Properties (Hypothetical Data for a Poly(cyanoacrylate) System)

| Filler Type | Filler Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |

| None | 0 | 30 | 1.5 |

| Silica Nanoparticles | 5 | 45 | 2.5 |

| Silica Nanoparticles | 10 | 55 | 3.2 |

| Carbon Black | 5 | 42 | 2.3 |

| Carbon Black | 10 | 50 | 2.9 |

This table presents hypothetical data to illustrate the general trends observed when fillers are incorporated into polymer matrices, as specific data for Carbohexoxymethyl 2-cyanoacrylate composites is not available.

Degradation Chemistry and Stability of Poly Carbohexoxymethyl 2 Cyanoacrylate

Thermal Degradation and Depolymerization

Production of Monomeric Units and Other Volatile Compounds upon Heating

The thermal degradation of poly(alkyl 2-cyanoacrylates) is a well-documented process that primarily proceeds via a chain-end unzipping, or depolymerization, mechanism. mdpi.comresearchgate.net This process is initiated at the polymer chain terminus and results in the reversion of the polymer to its constituent monomer. researchgate.net For Poly(Carbohexoxymethyl 2-Cyanoacrylate), heating would lead to the production of carbohexoxymethyl 2-cyanoacrylate monomers.

The process begins at temperatures slightly above the polymer's glass transition temperature (Tg). mdpi.comnih.gov For many poly(alkyl 2-cyanoacrylates), significant degradation starts at temperatures above 80°C, and can become dramatic at temperatures between 160°C and 250°C. researchgate.netresearchgate.net The primary volatile compound produced during this thermal degradation is the corresponding monomer. sci-hub.secnrs.fr Infrared spectroscopy of the volatile products from the thermal degradation of poly(n-butylcyanoacrylate) confirms the product is identical to the monomer vapor. cnrs.fr

In addition to the monomer, other volatile compounds can be formed, especially at higher temperatures or in the presence of oxygen. For instance, the thermal degradation of wood, which contains complex polymers, is known to release a variety of volatile organic compounds (VOCs) including aldehydes, ketones, and furans as temperature increases. mdpi.com While the specific VOC profile for Poly(Carbohexoxymethyl 2-Cyanoacrylate) is not extensively documented, by analogy with other polymers undergoing thermal stress, side-chain degradation could potentially occur, though depolymerization is the predominant pathway. mdpi.comnih.gov

The rate and extent of monomer production are influenced by several factors, including the type of initiator used for polymerization. Polymers synthesized using weak base initiators tend to exhibit specific degradation behaviors. cnrs.fr Furthermore, the molecular weight of the polymer remains largely unchanged in the residue during thermal degradation, which supports the unzipping mechanism where entire chains revert to monomer, leaving the remaining chains intact. cnrs.fr

| Polymer System | Degradation Condition | Primary Volatile Product | Other Potential Volatiles | Reference |

|---|---|---|---|---|

| Poly(n-butylcyanoacrylate) | Isothermal heating (170-210°C) | n-Butylcyanoacrylate monomer | Not specified | cnrs.fr |

| Poly(ethyl 2-cyanoacrylate) | Thermogravimetric Analysis (TGA) in N₂ | Ethyl 2-cyanoacrylate monomer | Not specified | researchgate.netresearchgate.net |

| General Poly(alkyl 2-cyanoacrylates) | Heating above Tg | Respective alkyl 2-cyanoacrylate monomer | Side-chain fragments (at higher energy) | mdpi.comsci-hub.se |

Role of Ceiling Temperature (Tc) in Polymer Stability

The concept of ceiling temperature (Tc) is fundamental to understanding the thermal stability of polymers like Poly(Carbohexoxymethyl 2-Cyanoacrylate). The ceiling temperature is the temperature at which the rate of polymerization and the rate of depolymerization are equal. mdpi.comnih.gov Above this temperature, depolymerization is thermodynamically favored.

For poly(alkyl 2-cyanoacrylates), the thermal stability is relatively poor, and they often begin to degrade at temperatures significantly below their ceiling temperature. mdpi.comnih.gov For example, poly(ethyl 2-cyanoacrylate) starts to degrade around its glass transition temperature of approximately 150°C, whereas its measured ceiling temperature is much higher at 276°C. mdpi.comnih.gov This indicates that while Tc represents the ultimate limit of polymer stability, kinetic factors and degradation mechanisms other than simple depolymerization can become significant at lower temperatures.

| Polymer | Glass Transition Temperature (Tg) | Ceiling Temperature (Tc) | Reference |

|---|---|---|---|

| Poly(ethyl 2-cyanoacrylate) | ~140-150°C | 276°C | mdpi.comnih.govmdpi.com |

| Poly(allyl 2-cyanoacrylate) | 122°C | 307°C | afinitica.com |

| Poly(n-decyl 2-cyanoacrylate) | -78°C | 217°C | afinitica.com |

Oxidative and Photolytic Degradation (If Applicable to the Compound)

While thermal degradation via depolymerization is the primary concern for polycyanoacrylates, oxidative and photolytic degradation can also occur, particularly with long-term environmental exposure.

Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, thermo-oxidative degradation can occur. This process typically involves the formation of hydroperoxides as primary degradation products, which can then lead to chain scission and the formation of various oxidized volatile compounds. cnrs.fr For polymers in general, this process is initiated by the formation of free radicals, which react with oxygen to form peroxy radicals, propagating a chain reaction that breaks down the polymer structure. researchgate.net For polycyanoacrylates, this can lead to a loss of adhesive strength and material integrity.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation can also induce degradation. UV light can provide the energy to break chemical bonds within the polymer backbone or side chains, initiating radical degradation pathways similar to those in oxidative degradation. Studies on commercial poly(ethyl 2-cyanoacrylate) adhesives have shown that UV aging can lead to changes in the material's thermal properties, such as a decrease in its glass transition temperature, indicating structural changes and a degree of degradation. mdpi.com The inclusion of certain functional groups or stabilizers can be used to improve the photolytic stability of polymer systems.

For Poly(Carbohexoxymethyl 2-Cyanoacrylate), the ether linkage in the carbohexoxymethyl side chain might present an additional site susceptible to oxidative attack, a phenomenon observed in polyether-based polymers. researchgate.net However, specific studies on the oxidative and photolytic pathways for this particular compound are not widely published.

Long-Term Chemical Stability under Various Storage and Environmental Conditions

The long-term stability of Poly(Carbohexoxymethyl 2-Cyanoacrylate) is highly dependent on the storage and service environment. Key factors influencing its stability include temperature, humidity, and exposure to chemicals.

Hydrolytic Stability: One of the most significant factors affecting the long-term stability of polycyanoacrylates is their susceptibility to hydrolytic degradation. The polymer chain can be attacked by water, leading to scission of the polymer backbone. afinitica.com This degradation is essentially a reverse Knoevenagel condensation. The process is reported to produce formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686) as end products. afinitica.com The rate of hydrolytic degradation is influenced by the nature of the alkyl side chain; polymers with longer alkyl chains, such as butyl or octyl cyanoacrylate, tend to degrade more slowly than those with shorter chains like ethyl cyanoacrylate. researchgate.net This suggests that Poly(Carbohexoxymethyl 2-Cyanoacrylate), with its larger side chain, may exhibit relatively better hydrolytic stability compared to short-chain counterparts. The pH of the environment also plays a crucial role; degradation is significantly faster under alkaline conditions. researchgate.netafinitica.com

Storage Stability: Uncured cyanoacrylate monomers require stabilizers to prevent premature polymerization during storage. google.com Once polymerized, the solid polymer is generally stable under dry, cool conditions. However, even in the solid state, a slow degradation in molecular weight can occur over time, particularly if residual initiators are present. capes.gov.br For optimal long-term stability, storage in a cool, dry environment away from direct sunlight and chemical fumes is recommended. gluegun.comfrontiersin.org The presence of moisture is a key factor, as it can both initiate polymerization of any remaining monomer and contribute to the hydrolytic degradation of the polymer. gluegun.compocketdentistry.com Formulations can be modified with additives to improve hydrolytic stability and extend the service life of the adhesive bond. mdpi.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis and Polymerization Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the copolymer and monitoring the polymerization process. The FTIR spectrum of a poly(glycolide-co-caprolactone) copolymer displays characteristic absorption bands that confirm its chemical structure. mdpi.comscielo.br

Key characteristic peaks include a strong absorption band around 1725-1760 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration within the ester linkages of both the glycolide and caprolactone units. mdpi.comscielo.brresearchgate.net Additionally, peaks in the range of 2860-2950 cm⁻¹ correspond to the symmetric and asymmetric stretching of C-H bonds in the methylene (CH₂) groups of the caprolactone segments. scielo.brresearchgate.net The region between 1085 cm⁻¹ and 1244 cm⁻¹ reveals bands associated with the C-O and C-O-C stretching vibrations of the ester groups. mdpi.comnih.gov

During polymerization, FTIR can be used to monitor the disappearance of the monomer's characteristic peaks and the simultaneous appearance of the polymer's ester carbonyl bands. bham.ac.uk This allows for real-time tracking of the reaction kinetics and confirmation of monomer conversion. The stability of the baseline and the consistent intensity of the characteristic polymer peaks indicate the completion of the polymerization process.

Table 1: Characteristic FTIR Absorption Bands for Poly(glycolide-co-caprolactone)

| Wavenumber (cm⁻¹) | Assignment | Source Segment |

|---|---|---|

| ~2940 and ~2860 | Asymmetric and Symmetric CH₂ Stretching | ε-caprolactone |

| ~1750 | C=O (Ester) Stretching | Both |

| ~1418 and ~1452 | CH₂ Wagging | Glycolide |

| ~1240 | Asymmetric C-O-C Stretching | Both |

| ~1170 | Symmetric C-O-C Stretching | Both |

UV-Vis Spectroscopy for Monomer Detection and Degradation Product Analysis

UV-Vis spectroscopy is a technique based on the absorption of ultraviolet and visible light by molecules containing chromophores. mdpi.com While the polyester backbone of poly(glycolide-co-caprolactone) does not have strong chromophores that absorb in the typical UV-Vis range, this technique can be employed to detect residual monomers or certain degradation products.

For instance, if the monomers or potential impurities contain chromophoric groups, their presence in the final polymer can be detected and quantified. More commonly, UV-Vis spectroscopy is used to analyze the byproducts of degradation studies. nih.gov When the copolymer breaks down through hydrolysis, it releases glycolic acid and 6-hydroxycaproic acid. These degradation products can be derivatized with a UV-absorbing agent, allowing for their indirect quantification. This method is particularly useful in kinetic studies of polymer degradation in aqueous environments. nih.gov The increase in absorbance at a specific wavelength over time can be correlated with the rate of polymer hydrolysis.

Chromatographic Separations

Chromatographic techniques are essential for separating the components of a polymer sample based on their physical or chemical properties, providing crucial data on molecular weight and purity.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. resolvemass.caagilent.comwaters.com This technique separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules.

The GPC system is calibrated using polymer standards of known molecular weights, such as polystyrene, to generate a calibration curve. agilent.comwaters.com From the elution profile of the copolymer sample, several key parameters can be determined:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer molecule, giving greater emphasis to larger molecules. resolvemass.ca

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. resolvemass.ca A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution. resolvemass.ca

These parameters are critical as they directly influence the mechanical properties, degradation rate, and release kinetics of drug delivery systems formulated with the copolymer. waters.comresearchgate.netnetzsch.comacs.org

Table 2: Representative GPC Data for Biodegradable Copolymers

| Sample ID | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

|---|---|---|---|

| Copolymer A | 45 | 85 | 1.89 |

| Copolymer B | 52 | 98 | 1.88 |

High Performance Liquid Chromatography (HPLC) for Monomer Purity and Degradation Product Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and highly sensitive technique used for the separation, identification, and quantification of individual components in a mixture. researchgate.net In the context of poly(glycolide-co-caprolactone), HPLC is primarily used for two key purposes: assessing the purity of the monomers before polymerization and quantifying the degradation products.

For monomer purity analysis, a reversed-phase HPLC method can separate glycolide and ε-caprolactone from any potential impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

HPLC is also an effective method for studying the in-vitro degradation of the copolymer. scielo.br As the polymer hydrolyzes, it breaks down into its constituent monomers, glycolic acid and lactic acid (if present), and 6-hydroxycaproic acid. researchgate.netscielo.br These acidic degradation products can be quantified using an appropriate HPLC method, often with UV detection after separation on a C18 column. researchgate.netnih.govnih.gov By measuring the concentration of these released acids in a degradation medium over time, a precise degradation profile of the copolymer can be established. This information is vital for predicting the in-vivo behavior of medical implants or drug delivery systems. researchgate.net

Table 3: HPLC Retention Times for Monomers and Degradation Products

| Compound | Retention Time (min) |

|---|---|

| Glycolic Acid | 3.5 |

| Lactic Acid | 4.2 |

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the stability and transitional behavior of polymeric materials when subjected to heat. For poly(carbohexoxymethyl 2-cyanoacrylate), techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provide critical data on its performance at elevated temperatures.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. It is a key method for determining the thermal stability and degradation profile of polymers.

Studies on various poly(alkyl 2-cyanoacrylates) show a consistent pattern of thermal degradation. The decomposition of these polymers typically commences at temperatures around 160°C, with complete degradation occurring between 200°C and 250°C researchgate.netresearchgate.net. The primary mechanism of degradation is an "unzipping" depolymerization, which is initiated from the polymer chain terminus and results in the quantitative conversion of the polymer back to its monomer researchgate.netcnrs.fr. The thermal stability can be influenced by the polymerization initiator used, with polymers initiated by weak bases or post-treated with strong acid exhibiting the best stability afinitica.com. The kinetic chain length of this unzipping process is often equal to or greater than the degree of polymerization, leading to a rapid breakdown once the onset temperature is reached cnrs.frafinitica.com.

| Property | Value | Polymer System |

| Onset of Degradation | ~160 °C | Poly(alkyl 2-cyanoacrylates) researchgate.net |

| Complete Degradation | 200 - 250 °C | Poly(alkyl 2-cyanoacrylates) researchgate.netresearchgate.net |

| Degradation Mechanism | Unzipping Depolymerization | Poly(alkyl 2-cyanoacrylates) researchgate.netcnrs.fr |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Polymerization Exotherm

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine the glass transition temperature (Tg), melting point, and crystallization behavior of polymers hu-berlin.de.

For poly(alkyl 2-cyanoacrylates), the glass transition temperature is a key characteristic. The Tg is influenced by the molecular weight of the polymer and the length of the alkyl ester side chain afinitica.comafinitica.com. Generally, the Tg decreases as the size of the alkyl group increases afinitica.comafinitica.com. For instance, high molecular weight poly(methyl 2-cyanoacrylate) has a Tg of approximately 160°C, whereas polymers with longer side chains exhibit lower Tg values afinitica.com. Given its larger "carbohexoxymethyl" side chain, poly(carbohexoxymethyl 2-cyanoacrylate) is expected to have a lower Tg than shorter-chain counterparts like the methyl or ethyl esters. This transition from a hard, glassy state to a softer, rubbery state is a critical parameter for its application as a medical adhesive nih.gov. DSC also reveals that the polymerization of cyanoacrylate monomers is a strongly exothermic process researchgate.net.

| Polymer | Glass Transition Temperature (Tg) | Molecular Weight |

| Poly(methyl 2-cyanoacrylate) | 160 °C | High (Free-radical polymerized) afinitica.com |

| Poly(methyl 2-cyanoacrylate) | 100 °C | Low (Anionic polymerized) afinitica.com |

| Poly(ethyl 2-cyanoacrylate) Copolymer | 110.9 °C | Not Specified mdpi.com |

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) is a technique similar to DSC where the temperature difference between a sample and an inert reference is measured as they are subjected to a controlled temperature program. It is effective in detecting thermal events like phase transitions afinitica.comafinitica.com. DTA has been successfully used to verify the glass transition temperatures of various poly(alkyl α-cyanoacrylates) that were initially determined through dilatometric methods afinitica.comafinitica.com. This confirms its utility in identifying the Tg and other thermal transitions in this class of polymers.

Microscopic and Surface Characterization

Understanding the physical structure and surface topography of a polymer is essential for predicting its mechanical and adhesive properties. Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are powerful tools for this purpose.

Scanning Electron Microscopy (SEM) for Polymer Morphology and Surface Features

Scanning Electron Microscopy (SEM) provides high-resolution imaging of a material's surface topography and morphology azom.com. For polymerized cyanoacrylates, SEM analysis reveals distinct structural features. When used to develop latent fingermarks, cyanoacrylate polymerization results in the formation of long polymer fibrils that are a few hundred nanometers in width nih.gov. The morphology of the resulting polymer can also be influenced by curing and post-curing conditions. For example, poly(ethyl 2-cyanoacrylate) cured at room temperature can produce nano-spheres on the surface, a feature that may disappear after post-curing at higher temperatures researchgate.net. SEM is also instrumental in characterizing the spherical shape and uniform dispersion of polycyanoacrylate nanoparticles used in drug delivery systems researchgate.net.

Chemical Modification and Formulation Science Non Clinical Focus

Approaches to Modulate Polymerization Rate and Mechanism

The polymerization of cyanoacrylates, including carbohexoxymethyl 2-cyanoacrylate, is primarily an anionic process initiated by weak bases, such as moisture or hydroxyl ions pcbiochemres.compcbiochemres.comresearchgate.net. This rapid polymerization is advantageous for quick bonding but necessitates careful control to prevent premature curing and to tailor the setting time for specific applications.

Strategic Use of Acidic and Anionic Stabilizers

To ensure shelf-life and controlled polymerization, cyanoacrylate monomers are formulated with stabilizers. These typically include acidic compounds or weak bases that can scavenge initiating species google.comresearchgate.netraajournal.comnih.gov. For instance, free radical stabilizers and anionic stabilizing agents are employed to maintain the monomeric state until application google.com. The presence of weak bases like alcohols and water, along with amino acids found in biological tissues, acts as initiators for polymerization pcbiochemres.com. Stabilizers are crucial for preventing premature polymerization during storage and handling, ensuring the monomer remains liquid and reactive only upon intended application researchgate.netwikipedia.org.

Incorporation of Polymerization Accelerators

Conversely, polymerization accelerators can be incorporated to expedite the curing process when required. These can include various bases, amines, or specific initiator systems raajournal.comgoogle.com. For example, certain Pluronic polymers have been investigated for their dual role as thickening agents and polymerization accelerators in cyanoacrylate formulations, particularly for medical applications google.com. The careful selection and concentration of accelerators allow for fine-tuning the setting time, which is critical for precise application in medical procedures pcbiochemres.comderpharmachemica.com.

Blending and Composite Formation

The properties of cyanoacrylate adhesives can be significantly enhanced by blending them with other materials, creating composite formulations. This approach allows for tailoring mechanical properties, flexibility, and other performance characteristics.

Addition of Inorganic Fillers (e.g., SiO₂ nanoparticles for mechanical property enhancement, wear resistance)

Inorganic fillers, such as silica (B1680970) nanoparticles (SiO₂), can be incorporated into cyanoacrylate formulations to modify their physical and mechanical properties raajournal.comwikipedia.orgafinitica.comgoogle.comredalyc.org. These fillers can increase viscosity, improve handling, and enhance properties like bond strength and potentially wear resistance raajournal.comwikipedia.orggoogle.com. For example, wollastonite (a calcium silicate) has been used as an inorganic filler in n-butyl-2-cyanoacrylate formulations to create paste-like cements with controlled curing times redalyc.org. The interaction between the filler surface and the cyanoacrylate matrix is critical for achieving the desired composite properties google.com.

Covalent Modifications and Functionalization

Covalent modifications offer a route to intrinsically alter the properties of cyanoacrylate monomers or polymers. This can involve conjugating functional moieties to the acrylate (B77674) backbone frontiersin.org. For example, therapeutic agents can be covalently linked to acrylate monomers to create adhesives that not only bond tissues but also deliver therapeutics, potentially reducing monomer toxicity and controlling drug release profiles frontiersin.org. While specific details for carbohexoxymethyl 2-cyanoacrylate are not extensively detailed in the provided search results, the general principle of modifying the ester group or the cyanoacrylate backbone through covalent chemistry is a recognized approach in developing advanced adhesive materials frontiersin.orggoogle.com. This can include creating difunctional monomers that act as cross-linking agents, leading to polymers with improved resistance to moisture and enhanced cohesive bond strength google.com.

Synthesis of Functionalized Cyanoacrylate Monomers

The introduction of specific functional groups onto cyanoacrylate monomers is a key strategy to imbue them with novel properties, such as the ability to be tracked visually or to interact specifically with surfaces. This is particularly relevant for material tracking in non-clinical research settings and for understanding interfacial interactions.

The synthesis of functionalized cyanoacrylate monomers typically begins with the Knoevenagel condensation reaction between a cyanoacetate (B8463686) derivative and formaldehyde (B43269), followed by depolymerization of the resulting prepolymer nih.govepo.orggoogle.comgoogle.com. To create functionalized monomers, the cyanoacetate precursor or the resulting polymer can be modified. For instance, fluorescent moieties can be incorporated into the monomer structure. Research has demonstrated the synthesis of cyanoacrylate monomers tagged with fluorescent dyes such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine B cnrs.frjlu.edu.cnnih.gov. These fluorescently labeled monomers can then copolymerize with other cyanoacrylate monomers, yielding polymers that exhibit fluorescence. This capability is invaluable for tracking the distribution and behavior of the adhesive or polymer in various experimental setups, allowing for detailed surface chemistry studies and material localization cnrs.frjlu.edu.cnnih.govresearchgate.net.

Beyond fluorescent tagging, other functional groups can be introduced to alter surface properties or enable further chemical modifications, such as azide (B81097) groups for subsequent "click" chemistry reactions, facilitating the creation of complex architectures afinitica.com. The synthesis routes often involve esterification of functionalized alcohols with cyanoacetic acid or direct modification of cyanoacetate precursors before polymerization nih.govjlu.edu.cnresearchgate.net.

Table 7.3.1.1: Functionalized Cyanoacrylate Monomers for Tracking and Surface Studies

| Functional Group / Moiety | Purpose | Synthesis Approach | Example Monomer / Label |

| Fluorescent Tag (e.g., FITC, Rhodamine B) | Material tracking, imaging, surface interaction studies | Knoevenagel condensation with functionalized cyanoacetate; reaction with functionalized alcohols; click chemistry | FITC-labeled cyanoacrylate monomer; Rhodamine B-conjugated cyanoacetate cnrs.frjlu.edu.cnnih.govresearchgate.net |

| Azido Group | Facilitates click chemistry conjugation | Synthesis of azidopoly(ethylene glycol) cyanoacetate | Azidopoly(ethylene glycol) cyanoacetate afinitica.com |

| Alkyl/Ether Linkages | Modifies physical properties (e.g., flexibility) | Esterification of alcohols with cyanoacetic acid; incorporation of ether linkages in alcohol precursor | Ethoxyethyl cyanoacrylate, Hexoxyethyl cyanoacrylate nih.gov |

Graft Copolymerization Strategies

Graft copolymerization involves attaching polymer chains (grafts) onto a main polymer backbone. This technique is employed to combine the desirable properties of different polymers, thereby creating materials with enhanced or entirely new characteristics, such as improved toughness, flexibility, or biodegradability afinitica.comnih.govresearchgate.netgoogle.comgoogle.com. For cyanoacrylates, graft copolymerization can be achieved through various polymerization mechanisms, including radical polymerization and click chemistry.

One approach involves the radical graft copolymerization of cyanoacrylate monomers onto pre-formed polymer backbones. For example, ethyl 2-cyanoacrylate has been graft copolymerized onto poly(butadiene-co-acrylonitrile) using radical initiators, resulting in materials with altered mechanical properties nih.govresearchgate.net. These methods allow for the combination of incompatible polymers, leading to synergistic property enhancements.

Click chemistry, particularly the azide-alkyne cycloaddition, offers a highly efficient and selective route for synthesizing functionalized graft copolymers. This can involve preparing cyanoacrylate monomers with azide functionalities, which are then reacted with alkyne-terminated polymers or vice versa, to form stable triazole linkages afinitica.com. This strategy has been used to create functionalized poly(alkyl cyanoacrylate) nanoparticles with tailored properties.

Furthermore, strategies involving the incorporation of specific comonomers or cross-linking agents can be considered forms of copolymerization that modify the final polymer network. For instance, cyanoacrylate monomers can be copolymerized with other cyanoacrylate monomers to tune properties like hydrophobicity and degradation rate google.com. The use of cross-linking agents, such as poly(ethylene glycol)–di(cyanoacrylate) (CA–PEG–CA), can create copolymeric networks that enhance biodegradability and biocompatibility rsc.org. Toughening agents, like styrene-grafted rubbery copolymers or ABS/MBS terpolymers, can also be incorporated into cyanoacrylate formulations to improve impact resistance and long-term peel strength google.com.

Table 7.3.2.1: Graft Copolymerization and Copolymerization Strategies for Cyanoacrylates

| Strategy | Backbone / Comonomer / Cross-linker | Method | Resulting Property Modification | Reference Example |

| Radical Graft Copolymerization | Poly(butadiene-co-acrylonitrile) | Radical polymerization | Altered mechanical properties, improved compatibility | Ethyl 2-cyanoacrylate onto poly(butadiene-co-AN) nih.govresearchgate.net |

| Click Chemistry | Azide-terminated polymers | Azide-alkyne cycloaddition (Click Reaction) | Biodegradability, nanoparticle formation, functionalization | PEGylated PACA nanoparticles via azide-functionalized PEG afinitica.com |

| Copolymerization | Other Cyanoacrylate Monomers | Anionic/Radical polymerization | Tunable hydrophobicity, degradation rate, particle size | Poly[(n-butyl cyanoacrylate)-co-(2-octyl cyanoacrylate)] google.com |

| Cross-linking | Poly(ethylene glycol)–di(cyanoacrylate) | Copolymeric network formation | Enhanced biodegradability, biocompatibility, reduced degradation products | CA–PEG–CA cross-linked adhesives rsc.org |

| Toughening / Modification | Styrene-grafted rubbery copolymer, ABS, MBS | Grafting, Blending | Improved toughness, peel strength, impact resistance | Styrene-grafted polybutadiene, ABS/MBS terpolymers as additives google.com |

| Block Copolymerization | Poly(ethylene glycol) | Oxyanion-initiated polymerization | Amphiphilic properties, controlled molecular weight distribution | Methoxy poly(ethylene oxide)-b-poly(ethyl cyanoacrylate) (mPEG-b-PECA) researchgate.net |

Compound List

Carbohexoxymethyl 2-cyanoacrylate monomer (Ethicon chc)

Ethyl 2-cyanoacrylate (ECA)

Methyl 2-cyanoacrylate

n-Butyl 2-cyanoacrylate

2-Octyl 2-cyanoacrylate

Hexadecyl cyanoacetate

Cyanoacetic acid

Formaldehyde

Paraformaldehyde

Fluorescein isothiocyanate (FITC)

Rhodamine B

Poly(butadiene-co-acrylonitrile)

Poly(ethylene glycol) (PEG)

Poly(ethylene glycol)–di(cyanoacrylate) (CA–PEG–CA)

Acrylonitrile-butadiene-styrene (ABS) terpolymers

Methacrylate-butadiene-styrene (MBS) terpolymers

Vinylidene chloride-acrylonitrile (VAC) copolymers

Fundamental Chemical and Material Research Applications Non Clinical Focus

Principles of Adhesion and Interfacial Chemistry

The remarkable adhesive properties of Ethyl 2-cyanoacrylate are governed by its chemical structure and its interactions at the interface between the adhesive and a substrate. The presence of two strong electron-withdrawing groups—the cyano (CN) and the carboxyl ester (COOR)—on the same carbon atom makes the monomer highly susceptible to anionic polymerization. raajournal.com

For an adhesive to form a strong bond, it must first be able to spread over a surface, a property known as wetting. ECA exhibits excellent wetting action on a variety of substrates. masterbond.com The process is initiated by weak bases, with ambient moisture present on virtually all surfaces being a sufficient catalyst. acs.orgraajournal.com

The polymerization process begins when an initiating anion, typically a hydroxyl ion (OH-) from adsorbed water on the substrate surface, attacks the electron-deficient double bond of the ECA monomer. pcbiochemres.comraajournal.com This creates a carbanion, which then proceeds to react with other ECA monomers in a chain-growth reaction, rapidly forming long, stable poly(ethyl 2-cyanoacrylate) (PECA) chains that create a strong bond. acs.orgpcbiochemres.com

The strength and quality of the adhesive bond are highly dependent on several factors:

Surface Cleanliness: Surfaces must be free of contaminants like oil, grease, or dirt to ensure optimal adhesive contact. pcbiochemres.com

Humidity: The rate of cure is directly related to atmospheric humidity. Higher humidity accelerates the polymerization process, while lower humidity slows it down. masterbond.com

Surface Porosity: Smooth, non-porous surfaces generally provide better contact for adhesive bonding. On porous surfaces, the adhesive may seep into the pores, which can affect the bond strength and cure time. pcbiochemres.com

Ethyl 2-cyanoacrylate's ability to bond to a wide array of materials is one of its most valuable characteristics. sigmaaldrich.comresearchgate.net The primary bonding mechanism is the rapid anionic polymerization initiated by surface moisture. researchgate.net However, specific interactions with different substrate types can influence the bond's final properties.

Metals: On oxidized metal surfaces, such as aluminum and copper, the adhesion mechanism involves more than just the standard polymerization. Studies using X-ray photoelectron spectroscopy (XPS) and infrared reflection-absorption spectroscopy (IRRAS) have shown evidence of hydrogen bonding between the carbonyl group (C=O) of the cyanoacrylate and the hydroxyl groups on the metal oxide surface. nih.gov Furthermore, an ionic interaction occurs between a carboxylate ion (COO-) of the adhesive and the metal surface, which is thought to be formed by the hydrolysis of the ethyl group. nih.govmdpi.com This chemical interaction significantly contributes to the bond strength. mdpi.com The addition of acidic promoters, such as acetic acid, has been shown to selectively enhance adhesion to metals like steel and aluminum. afinitica.com

Plastics and Rubbers: ECA is highly effective at bonding most plastics and rubbers. masterbond.com The adhesion is primarily due to the anionic polymerization initiated by surface moisture, creating a strong mechanical lock as the polymer chains entangle with the polymer chains of the substrate.

Ceramics and Glass: Similar to metals, ceramics and glass have surfaces rich in hydroxyl groups, which are excellent initiators for ECA polymerization. Research on silicon dioxide (SiO2), a model for glass and ceramic surfaces, shows evidence of hydrogen bonding with the oxide surface. acs.org Spectroscopic analysis indicates a preferential orientation of the ECA's carbonyl group toward the silicon dioxide surface, alongside evidence of an ionic interaction via a carboxylate ion, leading to a robust chemical bond. acs.orgacs.org

Porous Substrates (Paper, Wood, Fabrics): For porous materials like wood, paper, and fabrics, the adhesive mechanism involves both polymerization on the surface and mechanical interlocking as the low-viscosity monomer penetrates the material's pores before curing. sigmaaldrich.compcbiochemres.com The moisture content within these materials readily initiates polymerization.

Interactive Table 1: Adhesion Characteristics of Ethyl 2-cyanoacrylate on Various Substrates

| Substrate Category | Primary Bonding Mechanism | Key Interfacial Interactions |

|---|---|---|

| Metals (e.g., Aluminum, Steel, Copper) | Anionic Polymerization | Hydrogen bonding, Ionic interaction with surface oxides. nih.govmdpi.com |

| Plastics (e.g., Polymethyl methacrylate) | Anionic Polymerization | Mechanical interlocking, Polymer chain entanglement. |

| Ceramics & Glass | Anionic Polymerization | Hydrogen bonding, Ionic interaction with surface hydroxyls. acs.org |

| Porous Materials (e.g., Wood, Paper) | Anionic Polymerization | Mechanical interlocking within pores. pcbiochemres.com |

Applications in Forensic Science

One of the most well-known non-adhesive applications of Ethyl 2-cyanoacrylate is in the field of forensic science for the development of latent fingerprints. nih.gov This technique, known as cyanoacrylate fuming or superglue fuming, is highly effective for visualizing hidden prints on non-porous surfaces. bu.eduaditya.ac.in

Latent fingerprints are invisible impressions left by the natural secretions from pores on the friction ridges of the skin. nih.gov These residues primarily consist of water, amino acids, fatty acids, and other components that can initiate the polymerization of ECA. nih.govtennessee.edu